molecular formula C5H9NO2S B3104444 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 1481613-20-0

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B3104444
CAS No.: 1481613-20-0
M. Wt: 147.2 g/mol
InChI Key: REPYGHXGZNDHNU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptane 2,2-dioxide is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a sulfur donor and a nitrogen source. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-5-azabicyclo[2.2.1]heptane: A similar compound without the dioxide group.

    2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

2-Thia-5-azabicyclo[221]heptane 2,2-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPYGHXGZNDHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 2
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 3
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 4
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 5
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Reactant of Route 6
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

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